9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine
Description
9-Cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine is a 6,9-disubstituted purine derivative characterized by a cyclopropyl group at the N9 position and a 2,5-dimethoxyphenyl substituent at the C6 amine (CAS: 7356-98-1) . The compound belongs to a class of purines known for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. Its structure combines a rigid cyclopropyl ring, which enhances steric and electronic stability, with a dimethoxyphenyl group that may influence solubility and receptor binding through π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-13(23-2)12(7-11)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGJPPFZFAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic synthesis. One common approach is as follows:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.
Dimethoxyphenylation: The 2,5-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of 2,5-dimethoxyphenyl and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the dimethoxyphenyl group, potentially leading to the formation of dihydropurines or demethoxylated phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydropurines, demethoxylated phenyl derivatives.
Substitution: Various functionalized purine derivatives.
Scientific Research Applications
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N9
Key Insight : The cyclopropyl group in the target compound balances steric bulk and metabolic resistance, outperforming ethyl/isopropyl in stability and benzyl in bioavailability .
Substituent Variations at C6
Key Insight: The 2,5-dimethoxyphenyl group in the target compound offers superior solubility and target engagement compared to unsubstituted or monomethoxy analogs .
C2 Substituent Effects
| Compound Name | C2 Substituent | Impact on Activity |
|---|---|---|
| Target Compound | H | Neutral; minimal steric hindrance or reactivity |
| 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine | Cl | Electrophilic; enhances covalent binding but increases toxicity |
| 6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile | CN | High reactivity; improves potency but reduces metabolic stability |
Key Insight : The absence of a C2 substituent in the target compound may improve safety profiles while maintaining efficacy through optimized C6/N9 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
